2-Bromo-3-(5-methyl-2-thienyl)-1-propene
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Overview
Description
2-Bromo-3-(5-methyl-2-thienyl)-1-propene is an organic compound that belongs to the class of brominated thiophene derivatives. This compound features a bromine atom attached to a propene chain, which is further substituted with a 5-methyl-2-thienyl group. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(5-methyl-2-thienyl)-1-propene typically involves the bromination of 3-(5-methyl-2-thienyl)-1-propene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(5-methyl-2-thienyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The double bond in the propene chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-Bromo-3-(5-methyl-2-thienyl)propane.
Scientific Research Applications
2-Bromo-3-(5-methyl-2-thienyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(5-methyl-2-thienyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylthiophene: A brominated thiophene derivative with similar reactivity but lacking the propene chain.
2-Bromo-3-(2-thienyl)-1-propene: Similar structure but without the methyl group on the thiophene ring.
2-Bromo-3-(5-methyl-2-furyl)-1-propene: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-Bromo-3-(5-methyl-2-thienyl)-1-propene is unique due to the presence of both the bromine atom and the 5-methyl-2-thienyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific disciplines.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-5-methylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6(9)5-8-4-3-7(2)10-8/h3-4H,1,5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMQBYGRFANOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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